![molecular formula C14H14N2O2 B2882880 6-(4-methylphenoxy)nicotinaldehyde O-methyloxime CAS No. 338960-66-0](/img/structure/B2882880.png)
6-(4-methylphenoxy)nicotinaldehyde O-methyloxime
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Description
Scientific Research Applications
Antioxidant Activity and Molecular Interaction
Antioxidant Mechanisms and Intramolecular Bonding
Research on various bisphenols, including those with methoxy and phenol functionalities, suggests that antioxidant activity can significantly benefit from intramolecular hydrogen bonding and reduced steric crowding around the hydroxyl group. This mechanism stabilizes the phenoxyl radical, enhancing the molecule's effectiveness as an antioxidant (Amorati et al., 2003).
Substrate Specificity and Enzymatic Interaction
Enzymatic Substrate Range
The metabolic pathways involving substrates like nicotinamide and its analogs have been extensively studied, showing a wide range of substrate acceptance by enzymes such as nicotinamide N-methyltransferase. This enzyme's ability to accommodate various substrates, including poor analogs like quinoline, highlights its potential role in detoxifying numerous alkaloids in vivo (Alston & Abeles, 1988).
Fluorescent Probes and Cellular Imaging
Development of Fluorescent Probes
Novel probes have been developed for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radicals, which are crucial for studying biological and chemical processes. The creation of these probes, based on specific molecular structures, provides tools for visualizing cellular functions and oxidative stress responses (Setsukinai et al., 2003).
Metabolism and Biochemical Processes
Azo Dye Reduction by NADH
The reduction of azo dyes by NADH, a process dependent on pH and specific molecular substitutions, provides insights into the enzymatic and non-enzymatic pathways that could influence the metabolism and toxicity of various compounds, including potential interactions with molecules similar to "6-(4-methylphenoxy)nicotinaldehyde O-methyloxime" (Nam & Renganathan, 2000).
properties
IUPAC Name |
(E)-N-methoxy-1-[6-(4-methylphenoxy)pyridin-3-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-11-3-6-13(7-4-11)18-14-8-5-12(9-15-14)10-16-17-2/h3-10H,1-2H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHJLRQQGPOEDH-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=NOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)/C=N/OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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